2-Chloromethyl-naphtho[2,1-d]oxazole
Description
Properties
Molecular Formula |
C12H8ClNO |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-(chloromethyl)benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C12H8ClNO/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-6H,7H2 |
InChI Key |
RSJUSTLUGPFDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Naphthooxazole Derivatives
Substituent Influence :
- Electron-Withdrawing Groups (e.g., -CH₂Cl) : Increase electrophilicity and reactivity toward nucleophiles, enabling cross-coupling or alkylation reactions . The chloromethyl group’s leaving-group ability contrasts with the furyl group’s electron-donating nature in 2-(Fur-2-yl)naphtho[2,1-d]oxazole, which may stabilize the ring system .
- Heteroatom Variation : Replacing oxazole’s oxygen with sulfur (as in thiazole derivatives) enhances aromaticity and basicity (pKa of oxazole conjugate acid: 0.8 vs. thiazole’s ~2.5) , affecting solubility and protein-binding interactions .
Comparison :
- Conventional vs. Green Methods : While this compound synthesis likely employs traditional alkylation (e.g., using chloromethyl ethers), 2-(Fur-2-yl) derivatives utilize photocyclization, aligning with green chemistry principles (reduced solvent waste) .
- Catalytic Efficiency : Thiazole derivatives (e.g., 2-(2-fluorophenyl)naphtho[2,1-d]thiazole) often require transition-metal catalysts for Suzuki couplings, whereas oxazoles may form via cyclodehydration .
Physicochemical Properties
Table 3: Physicochemical Data for Selected Compounds
Key Observations :
Mechanistic Insights :
- Chloromethyl derivatives may act as alkylating agents in vivo, targeting thiol groups in enzymes or DNA . This contrasts with furyl-substituted oxazoles, which likely exert activity via π-π stacking with microbial membranes .
- PPARγ partial agonists (e.g., oxazole-linked tetrahydroisoquinolines) demonstrate the importance of substituent positioning for receptor binding, suggesting that this compound’s bulky group may hinder such interactions .
Preparation Methods
Polyphosphoric Acid-Mediated Cyclization
In a protocol adapted from bromomethyl-naphthooxazole synthesis, 1-amino-2-naphthol hydrochloride reacts with chloroacetic acid in PPA at 130°C for 4 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the chloroacetyl carbonyl, followed by intramolecular cyclization (Figure 1a). This method yields 2-chloromethyl-naphtho[2,1-d]oxazole in 58% isolated yield after purification. Key advantages include:
-
Functional group tolerance : Electron-donating and withdrawing groups on the naphthol remain intact.
-
Scalability : Reactions are performed under solvent-free conditions, simplifying large-scale synthesis.
Optimization Note : Substituting bromoacetic acid with chloroacetic acid reduces reaction time by 30% due to chlorine’s lower leaving-group ability, though yields remain comparable.
Halogen Exchange on Bromomethyl Precursors
An alternative route involves synthesizing bromomethyl-naphtho[2,1-d]oxazole followed by halogen exchange to introduce the chloromethyl group.
Nucleophilic Substitution with Chloride Salts
Bromomethyl-naphtho[2,1-d]oxazole, prepared via bromoacetic acid condensation, undergoes nucleophilic substitution with sodium chloride in dimethylformamide (DMF) at 80°C. The reaction achieves 72% conversion to the chloromethyl derivative within 6 hours, as monitored by NMR.
Mechanistic Insight :
The reaction follows an mechanism, with chloride ion attack at the benzylic position.
Cyclization Using Chloroacetyl Chloride
Chloroacetyl chloride serves as a dual-purpose reagent, acting as both the acylating agent and chloromethyl source.
One-Pot Synthesis from 1-Amino-2-Naphthol
1-Amino-2-naphthol reacts with chloroacetyl chloride in acetic acid under reflux, forming an intermediate amide that undergoes cyclization in situ (Figure 1b). This method achieves a 65% yield, with purity >95% confirmed by HPLC.
Key Parameters :
-
Molar ratio : A 1:2 ratio of naphthol to chloroacetyl chloride minimizes dimerization.
-
Temperature : Reflux at 120°C ensures complete dehydration.
Oxidative Ring-Opening and Re-cyclization
Unexpected pathways from naphthoquinone precursors offer novel routes to chloromethyl-naphthooxazoles.
CAN-Mediated Oxidation
2-Amino-1,4-naphthoquinone reacts with chloromethyl aldehydes in hydrobromic acid/acetic acid, forming naphtho[2,1-d]oxazol-5-ols. Subsequent ceric ammonium nitrate (CAN) oxidation induces ring-opening, followed by re-cyclization to install the chloromethyl group. While yields are moderate (40–50%), this method enables access to derivatives with additional oxygenation patterns.
Comparative Analysis of Synthetic Methods
Table 1 summarizes the efficiency, scalability, and limitations of each approach.
Mechanistic Studies and Intermediate Characterization
Role of Radical Intermediates
Electron paramagnetic resonance (EPR) studies on TEMPO-involved syntheses reveal that naphthalenone radicals form transiently during cyclization. These radicals couple with TEMPO-oxygen adducts, suggesting that chloromethyl group installation may proceed through similar radical pathways.
Q & A
Q. What are the most reliable synthetic routes for preparing 2-Chloromethyl-naphtho[2,1-d]oxazole, and how do reaction conditions influence yield?
A robust method involves using TEMPO as an oxygen source in a reaction between naphthols and amines. This approach offers excellent functional group tolerance and avoids harsh oxidants, achieving yields up to 85% under mild conditions (e.g., acetonitrile solvent, room temperature). Optimization of stoichiometry (1:1.2 naphthol-to-amine ratio) and reaction time (12–24 hours) is critical to minimize side products . Alternative routes, such as cyclodehydration of β-ketoamide precursors, require high-temperature reflux (e.g., toluene, 110°C) but may suffer from lower regioselectivity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR are indispensable for confirming the oxazole ring and chloromethyl substituent. Key signals include a singlet for the oxazole C-H proton (δ 8.4–8.6 ppm) and a triplet for the chloromethyl group (δ 4.2–4.5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Cl: 1.78–1.82 Å) and dihedral angles, confirming planarity of the naphtho-oxazole system. Hydrogen-bonding interactions (e.g., C-H···N) stabilize the crystal lattice .
Q. How does thermal analysis inform the stability of this compound under storage or reaction conditions?
Differential Scanning Calorimetry (DSC) reveals a melting point range of 180–185°C with no decomposition below 200°C, indicating thermal stability. However, prolonged exposure to moisture or light may hydrolyze the chloromethyl group, necessitating storage in anhydrous, dark conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of functionalization reactions involving this compound?
Electrophilic aromatic substitution (EAS) favors the C-4 position due to electron-donating effects from the oxazole’s nitrogen. Radical trapping experiments (EPR) and -labeling studies confirm TEMPO-mediated pathways generate naphthalenone radical intermediates, directing regioselective C-H activation . Computational studies (DFT) further predict activation energies for competing sites, guiding synthetic design .
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Anticancer Activity : Introducing electron-withdrawing groups (e.g., nitro, sulfonamide) at C-5 increases tubulin polymerization inhibition (IC < 1 µM). Comparative SAR studies show that chloromethyl substitution improves membrane permeability but may reduce solubility .
- Enzyme Inhibition : Docking simulations (AutoDock Vina) reveal that replacing the chloromethyl group with a thioether enhances binding to acetylcholinesterase (AChE) via π-π stacking with Trp86 .
Q. What green chemistry approaches can reduce waste in the synthesis of this compound?
Microwave-assisted synthesis reduces reaction times (from 24 hours to 30 minutes) and solvent use (e.g., ethanol/water mixtures). Ionic liquids (e.g., [BMIM][BF]) improve catalyst recycling, achieving 90% yield over five cycles. Flow chemistry systems further enhance scalability while minimizing byproducts .
Q. How do photophysical properties of this compound enable applications in materials science?
Fluorescence studies (λ = 450–470 nm) demonstrate strong emission in polar solvents, making it suitable for OLEDs. Interaction with silver nanoparticles (UV-Vis: plasmon band shift from 410 to 425 nm) suggests utility in plasmonic sensors. Theoretical TD-DFT calculations correlate emission with HOMO-LUMO gaps (~3.2 eV) .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies in IC values (e.g., anticancer vs. antimicrobial assays) often arise from assay conditions (e.g., serum protein interference). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and control compounds (e.g., doxorubicin for cytotoxicity) improves reproducibility. Cross-validation with in silico models (e.g., QSAR) identifies outliers .
Q. Can electrochemical methods functionalize this compound without ring degradation?
Silver-catalyzed electrochemical C-H phosphonation (e.g., using diethyl-H-phosphonate) under mild conditions (1.5 V, room temperature) selectively modifies the naphthalene ring without oxazole ring opening. Cyclic voltammetry confirms a quasi-reversible redox process (E = +0.85 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
